Itraconazole

Übersicht

Beschreibung

Itraconazole is a triazole antifungal agent used to treat a variety of fungal infections, including aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . It was first synthesized in the early 1980s and approved for medical use in the United States in 1992 . This compound is known for its broad-spectrum activity against fungal pathogens and is available in oral and intravenous formulations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of itraconazole involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with 1,3-dioxolane to form a dioxolane intermediate. This intermediate is then reacted with piperazine to yield this compound .

Industrial Production Methods: In industrial settings, this compound is prepared by dissolving a mixture of this compound and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization using carbon dioxide, resulting in composite particles with decreased particle size and increased bioavailability .

Analyse Chemischer Reaktionen

Types of Reactions: Itraconazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Specific reduction reactions of this compound are less common in the literature.

Substitution: Substitution reactions involving this compound typically occur during its synthesis rather than in its metabolic pathways.

Major Products Formed: The major metabolites of this compound include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole .

Wissenschaftliche Forschungsanwendungen

Systemic Fungal Infections

Itraconazole is primarily indicated for the treatment of several serious fungal infections, including:

- Blastomycosis : Effective in both pulmonary and extrapulmonary forms.

- Histoplasmosis : Particularly useful for chronic cavitary pulmonary disease and disseminated forms.

- Aspergillosis : Recommended for patients intolerant to or refractory to amphotericin B therapy .

Superficial Fungal Infections

This compound is also used to treat superficial fungal infections, notably:

- Onychomycosis : The treatment has a cure rate of approximately 63% .

- Seborrheic Dermatitis : Although not FDA-approved for this indication, this compound has shown efficacy when administered in pulse therapy .

Prophylactic Use

This compound is utilized as a prophylactic agent in immunocompromised patients, including those with:

- HIV/AIDS

- Patients undergoing chemotherapy

- Individuals who have received organ transplants

The broad-spectrum coverage and safety profile make this compound a preferred choice for preventing systemic fungal infections in these populations .

Oncological Applications

Recent research has highlighted this compound's potential in cancer treatment:

- Inhibition of Tumor Growth : this compound has been shown to inhibit the Hedgehog signaling pathway, which is involved in cancer cell proliferation. Studies indicate that this compound can induce autophagy-mediated cell death in colon cancer cells, leading to significant tumor growth suppression in animal models .

- Enhanced Chemosensitivity : A clinical retrospective study found that combining this compound with platinum-based chemotherapy improved progression-free survival and overall survival rates in ovarian cancer patients compared to chemotherapy alone .

Formulation and Bioavailability

The pharmacological advancements surrounding this compound have led to the development of various formulations:

- Oral Solutions and Intravenous Formulations : These formulations enhance solubility and bioavailability, making this compound accessible for patients with systemic fungal infections who may have variable absorption from capsule formulations .

Efficacy in Immunocompromised Patients

A study involving patients with HIV demonstrated that those receiving this compound prophylaxis had significantly lower incidences of systemic fungal infections compared to those who did not receive prophylaxis.

Cancer Treatment Trials

Clinical trials exploring the use of this compound in combination with standard chemotherapy regimens have shown promising results, particularly in improving patient outcomes in ovarian cancer.

Summary Table of Applications

| Application Area | Specific Uses | FDA Approval Status |

|---|---|---|

| Systemic Fungal Infections | Blastomycosis, Histoplasmosis, Aspergillosis | Yes |

| Superficial Fungal Infections | Onychomycosis, Seborrheic Dermatitis | Partial (Onychomycosis only) |

| Prophylaxis | HIV/AIDS, Chemotherapy, Organ Transplants | Yes |

| Oncology | Tumor growth inhibition | Research Phase |

Wirkmechanismus

Itraconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the conversion of lanosterol to ergosterol. Ergosterol is a crucial component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .

Vergleich Mit ähnlichen Verbindungen

Itraconazole is often compared with other triazole antifungal agents such as fluconazole, voriconazole, and posaconazole:

Fluconazole: this compound has a broader spectrum of activity, particularly against Aspergillus species, which fluconazole does not cover.

Voriconazole: Voriconazole has a broader spectrum of activity than this compound but is associated with more severe side effects.

Posaconazole: Posaconazole is similar to this compound in terms of spectrum but has better bioavailability and fewer drug interactions.

This compound’s unique properties, such as its broad-spectrum activity and potential use in cancer treatment, make it a valuable compound in both clinical and research settings.

Eigenschaften

CAS-Nummer |

84625-61-6 |

|---|---|

Molekularformel |

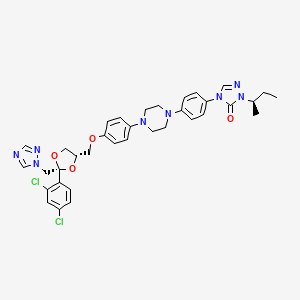

C35H38Cl2N8O4 |

Molekulargewicht |

705.6 g/mol |

IUPAC-Name |

2-butan-2-yl-4-[4-[4-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31?,35-/m0/s1 |

InChI-Schlüssel |

VHVPQPYKVGDNFY-WSTHBRJPSA-N |

Verunreinigungen |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. |

SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Isomerische SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Kanonische SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Aussehen |

Solid powder |

Color/Form |

Solid Crystals from toluene |

melting_point |

168-170 166.2 °C |

Key on ui other cas no. |

84625-61-6 84604-65-9 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Practically insoluble in water and dilute acidic solutions |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Itraconazole, R51211, Orungal, Oriconazole, Sporanox, Itraconazolum, Itraconazol, Itrizole |

Dampfdruck |

2.6X10-20 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Itraconazole?

A1: this compound exerts its antifungal activity by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase. [] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. []

Q2: What are the downstream effects of inhibiting lanosterol 14α-demethylase?

A2: Inhibiting lanosterol 14α-demethylase disrupts ergosterol synthesis, leading to the accumulation of 14α-methylated sterol precursors within the fungal cell. [] This accumulation has several detrimental effects on the fungus:

- Membrane Integrity Disruption: The altered sterol composition compromises the integrity and fluidity of the fungal cell membrane. []

- Growth Inhibition: The inability to synthesize ergosterol ultimately inhibits fungal cell growth and replication. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound possesses the molecular formula C35H38Cl2N8O4 and a molecular weight of 705.64 g/mol.

Q4: Are there any specific spectroscopic data available for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic data, high-performance liquid chromatography (HPLC) coupled with various detection techniques like UV [] and fluorescence [] are commonly employed for this compound analysis. Mass spectrometry (MS), particularly in tandem with HPLC (LC-MS/MS), is also frequently used for sensitive quantification. []

Q5: How does the formulation of this compound affect its stability and bioavailability?

A5: this compound exhibits variable bioavailability due to its low aqueous solubility. [] Studies have shown that administering this compound with food can enhance its absorption and bioavailability. [] Developing formulations like nanoparticles [] and transethosomes [] can improve solubility and enhance delivery to target tissues.

Q6: How is this compound metabolized in the body?

A6: this compound undergoes extensive metabolism primarily in the liver by the cytochrome P450 enzyme, specifically CYP3A4. [, ] One major active metabolite is hydroxythis compound, often found in plasma at higher concentrations than the parent drug. [, ]

Q7: How does this compound interact with other drugs that are also metabolized by CYP3A4?

A7: As a potent CYP3A4 inhibitor, this compound can significantly affect the metabolism of co-administered drugs that rely on this enzyme. [, , ] This inhibition can lead to increased plasma concentrations of these drugs, potentially causing adverse effects or toxicity. [, , ] Some notable interactions include:

- Corticosteroids: this compound can increase the levels of inhaled and oral corticosteroids, potentially leading to Cushing's syndrome or adrenal insufficiency. []

- Tacrolimus: Co-administration of this compound can elevate tacrolimus concentrations, increasing the risk of nephrotoxicity. []

- Fexofenadine: this compound can significantly increase the exposure to fexofenadine, even at lower doses. []

Q8: What is the significance of hydroxythis compound in the overall antifungal activity of this compound?

A8: Hydroxythis compound, the major active metabolite, exhibits comparable antifungal activity to this compound in vitro. [, ] Its presence in plasma at higher concentrations than the parent drug contributes significantly to the overall efficacy of this compound treatment. []

Q9: How does this compound compare with other antifungal agents in terms of efficacy against various fungal species?

A9: this compound demonstrates a broad spectrum of activity against various fungal species:

- Aspergillus species: Effective against many Aspergillus species, but resistance has been observed. [, ] Combining this compound with agents like domiphen may combat this resistance. []

- Sporothrix schenckii: Demonstrates efficacy in treating sporotrichosis, although relapse can occur. []

- Cryptococcus neoformans: Effective in inhibiting ergosterol synthesis and exhibits good activity against this species. []

- Dimorphic Fungi: Effective against both yeast and mycelial forms of dimorphic fungi. []

- Zygomycetes & Fusarium species: Generally less active against these fungal groups. [, ]

Q10: What in vivo models are used to study the efficacy of this compound?

A10: Murine models are commonly employed to evaluate this compound efficacy against systemic fungal infections like candidiasis and histoplasmosis. [, ] These models provide valuable insights into the drug's ability to reduce fungal burden and improve survival rates.

Q11: What are the mechanisms of resistance to this compound?

A11: Resistance to this compound can arise through several mechanisms:

- Efflux pump overexpression: Upregulation of drug efflux pumps can actively remove this compound from the fungal cell, reducing its intracellular concentration. []

- Biofilm formation: Fungi within biofilms exhibit reduced susceptibility to antifungal agents, including this compound. []

Q12: What are some strategies employed to enhance the delivery of this compound to target tissues?

A12: Due to its low aqueous solubility, researchers are exploring different drug delivery strategies:

- Nanoparticles: Encapsulating this compound within nanoparticles can improve its solubility and bioavailability, allowing for targeted delivery to specific tissues. []

- Transethosomes: These specialized vesicles can enhance transdermal delivery of this compound, enabling localized treatment of skin infections. []

- Salt Formation & Complexation: Converting this compound into salts and forming inclusion complexes with cyclodextrins like sulfobutyl ether7 β-cyclodextrin (Captisol) can enhance its solubility and dissolution rate. []

Q13: What analytical methods are commonly used to quantify this compound and its metabolites in biological samples?

A13: Several techniques are utilized for this compound quantification:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV [] or fluorescence detection [], is frequently employed for sensitive and specific analysis of this compound in biological matrices.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows for simultaneous quantification of this compound and its metabolites, even at low concentrations. []

- Bioassay: While less common, bioassays can be used to assess the overall antifungal activity of serum samples from this compound-treated individuals. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.